molecular formula C11H11F3OS B14049403 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14049403
M. Wt: 248.27 g/mol
InChI Key: BIZOXBSKERSIGV-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS. This compound is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a thiophenol derivative using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions are typically mild, and the process can be carried out without the need for a photoredox catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various biochemical interactions. The propan-2-one moiety can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.

    1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different positional isomers, leading to variations in properties.

    1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional trifluoromethylthio group, which can further influence its chemical behavior.

Uniqueness

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which can significantly impact its chemical and biological properties. This unique arrangement allows for distinct interactions with molecular targets and pathways, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)3-8-4-9(11(12,13)14)6-10(5-8)16-2/h4-6H,3H2,1-2H3

InChI Key

BIZOXBSKERSIGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)C(F)(F)F

Origin of Product

United States

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